molecular formula C14H18O B1336113 Foeniculin, (E)- CAS No. 78259-41-3

Foeniculin, (E)-

Cat. No. B1336113
CAS RN: 78259-41-3
M. Wt: 202.29 g/mol
InChI Key: JGELFJUQMIUNOO-SNAWJCMRSA-N
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Description

Foeniculin, (E)-, also known as 3,3-Dimethyl allyl-p-propenyl phenyl ether, is an aromatic ether . It has a molecular formula of C14H18O . The IUPAC name for Foeniculin, (E)- is 1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene .


Synthesis Analysis

The synthesis of Foeniculin, (E)- has been reported in the literature. For instance, it was found as a major constituent (>78%) in 17 of 19 samples of the leaf oils of Clausena anisata Hook. f. collected from Pokuase, Ghana . Another study reported the isolation of Foeniculin, (E)- from an endophytic fungus Diaporthe foeniculina SCBG-15 .


Molecular Structure Analysis

The molecular structure of Foeniculin, (E)- includes a total of 33 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Foeniculin, (E)- has a molecular weight of 202.29 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass of Foeniculin, (E)- is 202.135765193 g/mol .

Scientific Research Applications

Constituents of Plant Oils

(E)-Foeniculin is a significant component found in the leaf oils of certain plants. For instance, in a study of Clausena anisata collected from Ghana, (E)-Foeniculin was identified as a major constituent in the majority of samples, exceeding 78% in some instances (Garneau et al., 2000). This highlights its importance in the composition of certain essential oils.

Antimicrobial and Cytotoxic Properties

Research has shown that compounds derived from endophytic fungi, like those from Diaporthe foeniculina, can exhibit significant antimicrobial and cytotoxic properties. Studies have isolated cyclohexanone and phenolic acid derivatives from this fungus, indicating potential uses in these areas (Lu et al., 2021).

Applications in Traditional Medicine

Foeniculum vulgare, commonly known as fennel, has been used traditionally for a variety of ailments related to digestive, endocrine, reproductive, and respiratory systems. Its phytochemical studies have revealed the presence of numerous valuable compounds including (E)-Foeniculin, highlighting its potential in traditional medicine applications (Badgujar et al., 2014).

Skin Photoaging and Antioxidant Properties

Foeniculum vulgare extract has been studied for its effects on skin photoaging and antioxidant properties. The extract showed significant effects in blocking matrix metalloproteinases production and enhancing collagen, elastin, and TGF-β1 levels in UVB irradiation induced mice, indicating a potential use for skin care (Sun et al., 2016).

Agronomic and Breeding Applications

Studies in agriculture have explored the use of Foeniculum vulgare in improving essential oil yield and trans-anethole yield through plant breeding programs. This research can guide breeders in selecting advantageous traits for medicinal plant breeding (Sabzi-Nojadeh et al., 2021).

Antibiofilm and Antioxidant Activities

Research has also focused on the antibiofilm and antioxidant activities of Foeniculum vulgare. The essential oils extracted from this plant have shown promising results in inhibiting biofilm formation and scavenging oxygen radicals, suggesting potential applications in food preservation and flavor industries (Di Napoli et al., 2022).

Fertility and Reproductive Health

Foeniculum vulgare has been used traditionally for treating female infertility. A study on its effects on folliculogenesis in female mice indicated an increase in the number of growing ovarian follicles, suggesting its potential use in reproductive health (Khazaei et al., 2011).

properties

IUPAC Name

1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-4-5-13-6-8-14(9-7-13)15-11-10-12(2)3/h4-10H,11H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGELFJUQMIUNOO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228921
Record name Foeniculin, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Foeniculin, (E)-

CAS RN

78259-41-3
Record name Foeniculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78259-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Foeniculin, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078259413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foeniculin, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOENICULIN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO3391G00A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FX Garneau, A Pichette, H Gagnon… - Journal of Essential …, 2000 - Taylor & Francis
The leaf oils of Clausena anisata Hook. f. collected from Pokuase, Ghana, were found to contain (E)-foeniculin as a major constituent (>78%) in 17 of 19 samples. (E)-anethole was the …
Number of citations: 10 www.tandfonline.com
X Lu, Y Zhang, W Zhang, H Wang, J Zhang… - Frontiers in …, 2021 - frontiersin.org
… -trimethyl-2,3,5,6,7,8-hexahydro-4H-chromen-4-one and given the trivial name foeniculin E. … –8 (Tables 3 and 4) with those of foeniculin E (5) revealed that they shared the same planar …
Number of citations: 1 www.frontiersin.org
DG Ladha, NK Shah, Z Ghelichkhah… - Materials and …, 2018 - Wiley Online Library
Illicium verum extract is investigated as a corrosion inhibitor of aluminium in the presence of an acid medium using gravimetric and impedance techniques. The gravimetric results …
Number of citations: 30 onlinelibrary.wiley.com
JD Lei, SB Zhang, WZ Ding, YY Lv, HC Zhai, S Wei… - Food Control, 2023 - Elsevier
Natural gaseous fungicides have great application potential for controlling the fungal decay of postharvest agroproducts. In fact, the fruit of Illicium verum has traditionally been buried in …
Number of citations: 6 www.sciencedirect.com
P Walden, P Walden - Geschichte der organischen Chemie seit 1880, 1941 - Springer
Neben den Farben dürften die Wohlgerüche diejenigen sinnfälligen Eigenschaften gewesen sein, welche infolge ihrer angenehmen Reizwirkungen am frühesten und nachhaltigsten in …
Number of citations: 2 link.springer.com

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